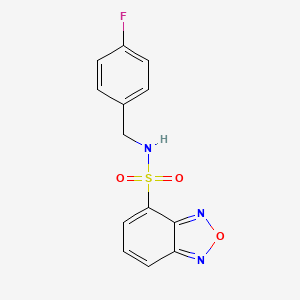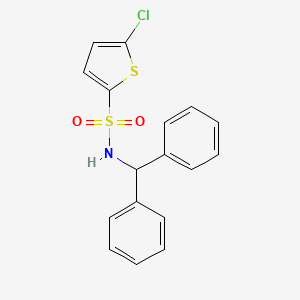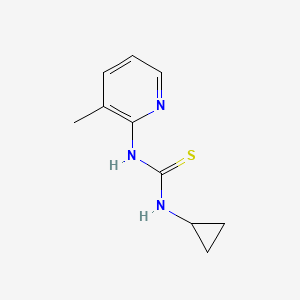![molecular formula C19H19ClN4S B4285682 N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285682.png)
N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea is complex and involves multiple pathways. It works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. It also interacts with specific receptors and ion channels, resulting in the modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including:
1. Inhibition of Cell Proliferation: This compound inhibits the growth and proliferation of cancer cells, resulting in the suppression of tumor growth.
2. Induction of Apoptosis: It promotes apoptosis, a process of programmed cell death, in cancer cells, resulting in their elimination.
3. Modulation of Immune Response: this compound modulates the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of using N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea for lab experiments are as follows:
Advantages:
1. Exhibits Significant
Activité Biologique
This compound exhibits significant biological activity against various types of cancer cells and microorganisms, making it an ideal candidate for lab experiments.
2. Low Toxicity: N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea exhibits low toxicity, making it safe for use in lab experiments.
Limitations:
1. Limited Solubility: This compound has limited solubility in water, which may limit its use in certain lab experiments.
2. Cost: The cost of synthesizing this compound may be high, which may limit its use in certain lab experiments.
Orientations Futures
There are several potential future directions for the research on N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea, including:
1. Development of Novel Anticancer Agents: This compound can serve as a lead compound for the development of novel anticancer agents with improved efficacy and reduced toxicity.
2. Identification of New Targets: The identification of new targets for this compound can lead to the development of new therapies for various diseases.
3. Formulation Development: The development of new formulations of this compound can improve its solubility and bioavailability, making it more effective for various applications.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for various applications in science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. There are several potential future directions for research on this compound, including the development of novel anticancer agents and the identification of new targets for various diseases.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been studied extensively for its potential applications in various fields of science. Some of the notable applications include:
1. Anticancer Activity: Studies have shown that this compound exhibits significant anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It works by inhibiting the growth and proliferation of cancer cells, inducing cell cycle arrest, and promoting apoptosis.
2. Antimicrobial Activity: this compound has also been shown to exhibit significant antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi. It works by disrupting the cell membrane and inhibiting the growth and survival of microorganisms.
3. Anti-inflammatory Activity: This compound has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has potential applications in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4S/c1-13-3-6-15(7-4-13)12-24-10-9-18(23-24)22-19(25)21-17-11-16(20)8-5-14(17)2/h3-11H,12H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKACNCDAJCVXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=S)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4285604.png)
![N-(2,4-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285611.png)
![N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4285615.png)

![2,5-dichloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4285637.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4285644.png)


![N-(2,5-dimethylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285676.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4285687.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4285688.png)
![N-(2-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285691.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4285695.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4285701.png)
